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Introduction
Ivaltinostat, also known as CG-200745, is a potent pan-histone deacetylase (HDAC) inhibitor

that has demonstrated anti-tumor effects in various preclinical and clinical studies. As a key

epigenetic modulator, Ivaltinostat influences the expression of tumor suppressor genes and

other critical proteins involved in cell cycle regulation and apoptosis. Notably, it has been

shown to induce cell death by modulating the acetylation of the p53 tumor suppressor and to

exert anti-tumor effects through miRNAs that target the Hippo signaling pathway.[1] This

document provides detailed application notes and protocols for the administration of the formic

acid formulation of Ivaltinostat in animal studies, based on available preclinical data.

Data Presentation
The following tables summarize quantitative data from various animal studies investigating the

efficacy and pharmacokinetics of Ivaltinostat.

Table 1: Efficacy of Ivaltinostat in Xenograft Models
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Animal
Model

Cancer Cell
Line

Administrat
ion Route

Dosage &
Schedule

Outcome Reference

BALB/c nude

mice

BxPC-3

(Pancreatic)

Intraperitonea

l (IP)

30 mg/kg,

daily for 3

weeks (in

combination

with

gemcitabine/

erlotinib)

Reduced

tumor volume

by up to 50%

[2]

BALB/c nude

mice

SNU-1196

(Cholangioca

rcinoma)

Intraperitonea

l (IP)

45 mg/kg, on

days 1, 3, 5,

7, 9, 11, 13,

15, 17, and

19

Decreased

average

tumor volume

from 599.4

mm³ (saline)

to 340.6 mm³

[3]

BALB/c nude

mice

SNU-

1196/GR

(Gemcitabine

-Resistant

Cholangiocar

cinoma)

Intraperitonea

l (IP)

45 mg/kg, on

days 1, 3, 5,

7, 9, 11, 13,

15, 17, and

19

Decreased

average

tumor volume

from 959.0

mm³ (saline)

to 398.8 mm³

[3]

C57BL/6J

mice

Unilateral

Ureteral

Obstruction

(UUO) Model

Oral (PO)

30 mg/kg,

daily for 7

days

Attenuated

oxidative

stress and

inflammatory

cytokines

Table 2: Pharmacokinetic Parameters of Oral Ivaltinostat (CG-750) in Humans (for reference)
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Parameter Value Notes Reference

Mean Bioavailability
10.6% (range: 4.18% -

21.33%)

Compared to

intravenous

formulation (CG-745)

[4][5]

Linearity

Linear

pharmacokinetics in

the dose range of

125-750 mg

Single-dose study [4][5]

Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of

Ivaltinostat in animal models.

Protocol 1: Intraperitoneal (IP) Administration in a
Pancreatic Cancer Xenograft Model
This protocol is based on a study evaluating the synergistic effect of Ivaltinostat with

gemcitabine and erlotinib.[2]

1. Animal Model:

Species: BALB/c nude mice, female

Age: 6 weeks

2. Tumor Cell Inoculation:

Cell Line: BxPC-3 human pancreatic cancer cells

Preparation: Harvest exponentially growing BxPC-3 cells and resuspend in a suitable

medium (e.g., sterile PBS).

Injection: Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

Monitoring: Allow tumors to grow until they reach a volume of approximately 150-200 mm³.
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3. Formulation Preparation (General Protocol):

Compound: Ivaltinostat (formic)

Vehicle: A common vehicle for IP injection is a mixture of Dimethyl Sulfoxide (DMSO) and

sterile saline or phosphate-buffered saline (PBS). A typical starting point is 5-10% DMSO in

saline. The final formulation should be sterile-filtered.

Concentration: Calculate the required concentration based on the desired dosage (30 mg/kg)

and the injection volume (typically 100-200 µL for a mouse). Ensure the final DMSO

concentration is well-tolerated by the animals.

4. Dosing and Schedule:

Ivaltinostat: Administer 30 mg/kg via intraperitoneal injection daily for 3 weeks.

Gemcitabine: Administer 20 mg/kg via intraperitoneal injection on days 1, 4, 7, 10, 13, 16,

and 19.

Erlotinib: Administer 50 mg/kg via oral gavage daily for 3 weeks.

Control Groups: Include groups receiving vehicle only and each treatment alone.

5. Monitoring and Endpoint:

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and

calculate tumor volume using the formula: (Length x Width²)/2.

Body Weight: Monitor animal body weight regularly as an indicator of toxicity.

Endpoint: At the end of the 3-week treatment period, euthanize the mice and excise the

tumors for weight measurement and further analysis.

Protocol 2: Oral Gavage Administration
While a specific study detailing the oral administration of "Ivaltinostat formic" was not found, a

general protocol for oral gavage in mice is provided below, based on a study that used an oral

formulation of Ivaltinostat.
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1. Animal Model:

Species: As required for the specific study (e.g., C57BL/6J mice).

Age: Typically 6-8 weeks.

2. Formulation Preparation (General Protocol):

Compound: Ivaltinostat (formic)

Vehicle: For oral gavage, a suspension or solution is typically prepared. Common vehicles

include 0.5% methylcellulose in water, or a mixture of polyethylene glycol (PEG), Tween 80,

and water. The choice of vehicle will depend on the solubility of the Ivaltinostat formic salt.

Preparation: Prepare a homogenous and stable suspension or a clear solution of Ivaltinostat

in the chosen vehicle.

3. Dosing and Administration:

Dosage: As per the experimental design (e.g., 30 mg/kg).

Administration: Administer the formulation using a proper-sized oral gavage needle. The

volume is typically around 10 mL/kg body weight.

Schedule: As required by the study (e.g., daily for 7 days).

4. Monitoring:

Monitor the animals for any signs of distress post-administration.

Follow the specific endpoints of the study (e.g., tissue collection for biomarker analysis).

Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Ivaltinostat.
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Caption: Ivaltinostat inhibits HDAC, leading to increased p53 acetylation and apoptosis.
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Caption: Ivaltinostat upregulates miRNAs that target and inhibit the Hippo pathway.

Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study.
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Caption: Workflow for a typical xenograft mouse model efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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